molecular formula C20H25N3O4S B12503638 5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione CAS No. 497836-11-0

5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione

Cat. No.: B12503638
CAS No.: 497836-11-0
M. Wt: 403.5 g/mol
InChI Key: VDXQRZFZLVWUIT-UHFFFAOYSA-N
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Description

The compound (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the morpholine moiety through nucleophilic substitution. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, used in diabetes treatment.

    Morpholine derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.

Uniqueness

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

497836-11-0

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H25N3O4S/c1-3-21(4-2)16-7-5-15(6-8-16)13-17-19(25)23(20(26)28-17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3

InChI Key

VDXQRZFZLVWUIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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